5-Ethyl 1-methyl N-acetyl-L-glutamate
Description
Regulatory Role in Mammalian Urea (B33335) Cycle Metabolism via Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPSI) Allosteric Activation
In mammals, the primary role of NAG is the regulation of the urea cycle, a critical pathway for detoxifying ammonia (B1221849) produced from amino acid catabolism. researchgate.net NAG functions as an essential allosteric activator for Carbamoyl Phosphate Synthetase I (CPSI), a mitochondrial enzyme that catalyzes the irreversible first step of the urea cycle: the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP. wikipedia.orgnih.govmdpi.com
The activity of CPSI is almost entirely dependent on the presence of NAG. wikipedia.org In the absence of this activator, CPSI is virtually inactive. mdpi.com The binding of NAG to a specific allosteric site on the C-terminal domain of the CPSI enzyme induces a conformational change that stabilizes the enzyme and allows for the catalytic reaction to proceed efficiently. nih.govresearchgate.netnih.gov This mechanism ensures that the urea cycle is active only when there is a sufficient influx of nitrogen, signaled by the synthesis of NAG. The concentration of NAG itself is regulated by the enzyme N-acetylglutamate synthase (NAGS), which is activated by L-arginine, an intermediate of the urea cycle. portlandpress.comnih.gov This creates a feed-forward regulatory loop where high levels of arginine signal the need for increased ammonia disposal, leading to the activation of NAGS, production of NAG, and subsequent activation of CPSI. wikipedia.org
| Component | Function in Urea Cycle Regulation |
| N-Acetyl-L-Glutamate (NAG) | Essential allosteric activator of CPSI. nih.gov |
| Carbamoyl Phosphate Synthetase I (CPSI) | Catalyzes the first committed step of the urea cycle. wikipedia.org |
| L-Arginine | Activates N-acetylglutamate synthase (NAGS), promoting NAG synthesis. portlandpress.com |
| N-Acetylglutamate Synthase (NAGS) | Synthesizes NAG from glutamate (B1630785) and acetyl-CoA. wikipedia.org |
Pivotal Function in L-Arginine Biosynthesis in Microorganisms and Plants
In contrast to its regulatory role in mammals, NAG is a direct biosynthetic intermediate in microorganisms and plants. wikipedia.orgportlandpress.com It is the first compound in the pathway for de novo L-arginine synthesis. nih.govnih.gov This pathway begins with the acetylation of L-glutamate by the enzyme N-acetylglutamate synthase (NAGS) to form NAG. mdpi.com
The acetylation of the α-amino group of glutamate is a crucial step that prevents the spontaneous cyclization of downstream intermediates, thereby separating the arginine biosynthesis pathway from that of proline. mdpi.com Following its formation, NAG is sequentially converted through a series of enzymatic reactions to N-acetylglutamyl-phosphate, N-acetylglutamate-semialdehyde, N-acetylornithine, ornithine, citrulline, argininosuccinate, and finally L-arginine. researchgate.net
In many of these organisms, the regulation of this pathway occurs via feedback inhibition, where the end-product, L-arginine, inhibits the activity of NAGS. portlandpress.comnih.gov This is a classic regulatory mechanism that prevents the over-accumulation of arginine. Some microbes and plants utilize a cyclical version of the pathway where the acetyl group from N-acetylornithine is transferred back to glutamate to form a new molecule of NAG, a more energetically efficient process. researchgate.net
| Organism Group | Primary Role of NAG | Regulatory Mechanism |
| Mammals | Allosteric activator of CPSI in the urea cycle. wikipedia.org | Feed-forward activation by L-arginine on NAGS. wikipedia.org |
| Microorganisms & Plants | First intermediate in L-arginine biosynthesis. portlandpress.comresearchgate.net | Feedback inhibition of NAGS by L-arginine. nih.gov |
Properties
CAS No. |
832113-03-8 |
|---|---|
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-O-ethyl 1-O-methyl (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C10H17NO5/c1-4-16-9(13)6-5-8(10(14)15-3)11-7(2)12/h8H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
WFJGXATVWWTPGW-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OC)NC(=O)C |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OC)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of N Acetyl L Glutamate Ester Derivatives
Strategies for Selective Esterification of N-Acylglutamic Acids
The selective esterification of N-acylglutamic acids, which possess two carboxylic acid groups at the α (C-1) and γ (C-5) positions, presents a significant challenge in organic synthesis. The development of methods to selectively modify one carboxyl group while leaving the other intact is essential for creating specific derivatives like 5-Ethyl 1-methyl N-acetyl-L-glutamate.
Development of α- and γ-Esterification Techniques for Dicarboxylic Amino Acids
The differential reactivity of the α- and γ-carboxylic groups of dicarboxylic amino acids like glutamic acid forms the basis for selective esterification. Generally, the α-carboxylic acid is more acidic and sterically hindered than the γ-carboxylic acid. However, under certain conditions, the γ-carboxyl group can be more nucleophilic.
Early strategies for selective esterification often involved the formation of an internal anhydride (B1165640) of N-protected glutamic acid. The reaction of N-acetyl-L-glutamic anhydride with an alcohol typically leads to the preferential formation of the γ-ester, as the α-carboxyl group is sterically shielded. Subsequent esterification of the remaining α-carboxylic acid can then be achieved using a different alcohol under standard esterification conditions.
More contemporary methods utilize specific catalysts and reaction conditions to achieve selectivity. For instance, the use of acid catalysts like sulfuric acid in an alcohol solvent can lead to esterification. By carefully controlling the reaction time and temperature, it is possible to achieve a degree of selectivity, although mixtures of the α-ester, γ-ester, and diester are common. One patented method for preparing amino acid esters involves heating the amino acid in an alcohol with sulfuric acid while continuously adding and distilling off the alcohol to drive the reaction to completion googleapis.com. While this method is designed for high yield, it can be adapted for selective esterification through kinetic control.
Another approach involves the use of reagents that can differentiate between the two carboxyl groups based on their electronic and steric environments. For example, the reaction of N-acetyl-L-glutamic acid with a bulky alcohol in the presence of a coupling agent may favor esterification at the less sterically hindered γ-position.
Application of Protecting Group Chemistry in Amino Acid Ester Synthesis
Protecting group chemistry is a cornerstone of modern organic synthesis, particularly in the context of multifunctional molecules like amino acids. A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified.
In the synthesis of N-acetyl-L-glutamate esters, the strategic use of protecting groups is paramount for achieving selectivity. The general principle involves protecting one of the carboxyl groups, esterifying the other, and then deprotecting the first group.
Commonly used protecting groups for carboxylic acids in amino acid synthesis include benzyl (B1604629) (Bzl) and tert-butyl (tBu) esters. These groups can be introduced under specific conditions and, importantly, can be removed orthogonally, meaning one can be removed without affecting the other. For example, a benzyl ester can be selectively removed by hydrogenolysis, while a tert-butyl ester is cleaved under acidic conditions.
A plausible strategy for the synthesis of a mixed diester like this compound would involve the following steps:
Protection of the α-carboxyl group: The α-carboxyl group of N-acetyl-L-glutamic acid could be selectively protected, for instance, as a benzyl ester.
Esterification of the γ-carboxyl group: The free γ-carboxyl group can then be esterified with ethanol (B145695) to form the ethyl ester.
Deprotection of the α-carboxyl group: The benzyl protecting group at the α-position is then removed.
Esterification of the α-carboxyl group: Finally, the now-free α-carboxylic acid is esterified with methanol (B129727) to yield the desired this compound.
The choice of protecting groups and the order of the reaction steps are critical for a successful synthesis. The following table summarizes some common protecting groups used in amino acid synthesis and their typical removal conditions.
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| Benzyl | Bzl | Benzyl alcohol, acid catalyst | H₂, Pd/C (Hydrogenolysis) |
| tert-Butyl | tBu | Isobutylene, acid catalyst | Trifluoroacetic acid (TFA) |
| Methyl | Me | Methanol, acid catalyst | Saponification (e.g., NaOH) |
| Ethyl | Et | Ethanol, acid catalyst | Saponification (e.g., NaOH) |
Chemical Synthesis and Characterization of this compound
Optimization of Reaction Conditions for Diester Formation
A potential synthetic pathway for this compound could begin with the commercially available N-acetyl-L-glutamic acid.
Proposed Synthetic Route:
Formation of N-acetyl-L-glutamic anhydride: N-acetyl-L-glutamic acid can be treated with a dehydrating agent such as acetic anhydride to form the cyclic anhydride.
Selective γ-esterification: The anhydride is then reacted with ethanol. This reaction is expected to preferentially yield the γ-ethyl ester (N-acetyl-L-glutamic acid 5-ethyl ester) due to the regioselective opening of the anhydride ring at the less sterically hindered carbonyl group. Optimization of this step would involve controlling the temperature and reaction time to maximize the yield of the desired monoester and minimize the formation of the α-ester and the starting material.
α-Esterification: The resulting N-acetyl-L-glutamic acid 5-ethyl ester is then subjected to esterification with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to form the target diester, this compound. The reaction conditions, including the concentration of the acid catalyst, temperature, and reaction time, would need to be carefully optimized to ensure complete conversion without side reactions such as transesterification.
An alternative approach would be to start with L-glutamic acid and perform the esterifications before the N-acetylation step, employing appropriate protecting groups for the amino function.
Purification and Isolation Protocols for Esterified Products
The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. A combination of techniques would likely be employed.
Extraction: After the reaction, the mixture would be worked up by extraction. This would involve neutralizing the acid catalyst and extracting the product into an organic solvent. The aqueous layer containing salts and unreacted starting materials would be discarded.
Chromatography: The crude product obtained after extraction would likely be a mixture of the desired diester, any remaining monoester, and potentially some unreacted starting material. Purification by column chromatography on silica (B1680970) gel would be the method of choice to separate these components. A gradient of solvents, for example, a mixture of hexane (B92381) and ethyl acetate, would be used to elute the compounds from the column based on their polarity.
Crystallization: If the purified diester is a solid, recrystallization from a suitable solvent or solvent mixture could be employed as a final purification step to obtain a highly pure, crystalline product.
The purity of the final product would be assessed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods. Characterization would be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure and Mass Spectrometry (MS) to determine the molecular weight.
Design and Synthesis of Structural Analogs for Mechanistic Investigations
Structural analogs of N-acetyl-L-glutamate and its esters are invaluable tools for investigating the mechanisms of action of enzymes that interact with these compounds. By systematically modifying the structure of the parent molecule, researchers can probe the specific interactions that are important for binding and catalysis.
One of the most well-known structural analogs of N-acetyl-L-glutamate is N-carbamyl-L-glutamate (NCG) . NCG is a stable analog where the acetyl group is replaced by a carbamoyl (B1232498) group. It has been instrumental in studying the urea (B33335) cycle, as it can activate carbamoyl phosphate (B84403) synthetase I (CPS1), the first enzyme of the cycle, in a manner similar to N-acetyl-L-glutamate wikipedia.org. The synthesis of NCG involves the reaction of L-glutamic acid with a cyanate (B1221674) salt under controlled pH conditions.
Other designed analogs could involve:
Modification of the acyl group: Replacing the acetyl group with other acyl groups of varying chain lengths and branching (e.g., propionyl, butyryl) can provide insights into the size and nature of the binding pocket for this part of the molecule.
Alteration of the glutamate (B1630785) backbone: The carbon chain of the glutamate moiety can be lengthened or shortened to assess the importance of the distance between the two carboxyl groups and the N-acyl group.
Substitution at the α- or β-positions: Introducing substituents on the glutamate backbone can probe the steric and electronic requirements of the enzyme's active site.
Ester and amide derivatives: The synthesis of various esters and amides of the α- and γ-carboxyl groups can help in understanding the role of these acidic groups in binding and catalysis, as well as improve properties such as cell permeability.
The synthesis of these analogs would follow established principles of organic chemistry, often involving multi-step sequences with the use of protecting groups to ensure regioselectivity. The following table provides examples of structural analogs and their relevance in mechanistic studies.
| Analog Name | Structural Modification | Rationale for Mechanistic Investigation |
| N-Carbamyl-L-glutamate | Acetyl group replaced by a carbamoyl group | Stable analog to study the activation of CPS1 in the urea cycle. |
| N-Propionyl-L-glutamate | Acetyl group replaced by a propionyl group | To probe the steric and electronic requirements of the acyl-binding site of interacting enzymes. |
| L-2-Aminoadipic acid derivatives | Glutamate backbone extended by one methylene (B1212753) group | To investigate the importance of the carbon chain length for enzyme recognition and activity. |
| 5-Ethyl N-acetyl-L-glutamine | α-carboxyl group is an amide | To study the role of the α-carboxylate in enzyme binding and catalysis. |
The synthesis and study of these and other structural analogs are crucial for a comprehensive understanding of the biological roles of N-acetyl-L-glutamate and its derivatives.
Varying Alkyl Chain Lengths and Branching at Ester Positions
The diester nature of N-acetyl-L-glutamate offers a platform for introducing a wide variety of alkyl groups at the α (1-) and γ (5-) carboxyl positions. Synthetic strategies often involve the protection of the amino group, followed by esterification reactions. The choice of alcohol and reaction conditions allows for the precise installation of esters with different chain lengths and branching.
Initial steps in these syntheses typically involve the N-acetylation of L-glutamic acid. google.com Following this, standard esterification procedures can be employed. For instance, the reaction of N-acetyl-L-glutamic acid with an excess of an alcohol (e.g., methanol, ethanol, propanol) in the presence of an acid catalyst like sulfuric acid or thionyl chloride can yield the corresponding dialkyl esters.
To create mixed esters, such as the titular this compound, a more controlled, stepwise approach is necessary. This involves selectively protecting one carboxyl group while esterifying the other, followed by deprotection and esterification of the second carboxyl group with a different alcohol. For example, γ-monoesters of glutamic acid can be prepared, which are then N-acetylated and subsequently esterified at the α-position. The synthesis of derivatives like α-t-butyl γ-methyl N-(4-propargylaminobenzoyl)-L-glutamate showcases the possibility of introducing different ester groups, one of which is bulky and branched (t-butyl), through multi-step chemical synthesis.
Research into polypeptide synthesis has also led to the creation of various poly(L-glutamate) esters, which start from N-carboxyanhydride (NCA) monomers derived from glutamate esters. This field has produced a range of γ-alkyl-L-glutamate NCAs, including those with methyl, ethyl, butyl, and even long-chain stearyl groups, demonstrating the feasibility of incorporating diverse alkyl chains. escholarship.org
Table 1: Examples of N-Acetyl-L-Glutamate Ester Derivatives and Synthetic Approaches
| Ester Derivative | Alkyl Groups | General Synthetic Strategy |
|---|---|---|
| Dimethyl N-acetyl-L-glutamate | α-methyl, γ-methyl | Direct esterification of N-acetyl-L-glutamic acid with methanol and an acid catalyst. |
| Diethyl N-acetyl-L-glutamate | α-ethyl, γ-ethyl | Direct esterification of N-acetyl-L-glutamic acid with ethanol and an acid catalyst. |
| γ-Stearyl-L-glutamate derivative | γ-stearyl (C18) | Synthesis of the corresponding γ-stearyl-L-glutamate N-carboxyanhydride (NCA) monomer. escholarship.org |
| α-t-Butyl γ-methyl glutamate derivative | α-tert-butyl, γ-methyl | Multi-step synthesis involving selective protection and sequential esterification of the carboxyl groups. |
Modifications of the N-Acyl Group
The N-acyl group of glutamate and its esters is another key site for chemical modification, moving beyond the simple acetyl group. These modifications can introduce new functionalities and significantly alter the molecule's character, for instance, to create surfactants or other specialized chemical agents. The general approach involves the acylation of an L-glutamate ester's amino group with various acylating agents.
A common method is the Schotten-Baumann reaction, where an amino acid or its ester reacts with an acyl chloride or anhydride under alkaline aqueous conditions. This has been used to synthesize N-acyl amino acid surfactants. For example, N-lauroyl-glutamate is produced through the condensation of lauric acid with L-glutamic acid, demonstrating the attachment of a long, 12-carbon fatty acid chain to the nitrogen atom. google.com
Enzymatic synthesis also provides a route to diverse N-acylglutamates. The enzyme N-acetylglutamate synthase (NAGS), which naturally produces N-acetylglutamate from L-glutamate and acetyl-CoA, can accept other short-chain acyl-CoAs as substrates. wikipedia.org This biological approach can lead to the formation of N-propionylglutamate and N-butyrylglutamate, among others. This promiscuity of the enzyme highlights a potential biotechnological route for producing N-acyl glutamate derivatives with varying short-chain acyl groups. nih.gov
Furthermore, the N-acyl group can be modified to include aromatic or sulfonyl moieties. The synthesis of N-(benzenesulfonyl)-L-glutamic acid derivatives has been reported, where L-glutamic acid is condensed with benzenesulfonyl chloride. nih.gov This replaces the acetyl group with a significantly different chemical entity, opening avenues for creating compounds with distinct properties.
Table 2: Examples of N-Acyl Modifications on Glutamate Derivatives
| N-Acyl Glutamate Derivative | N-Acyl Group | Precursor/Method | Reference |
|---|---|---|---|
| N-Propionyl-L-glutamate | Propionyl | Enzymatic synthesis using Propionyl-CoA and NAGS. | nih.gov |
| N-Butyryl-L-glutamate | Butyryl | Enzymatic synthesis using Butyryl-CoA and NAGS. | nih.gov |
| N-Lauroyl-glutamate | Lauroyl (C12) | Condensation of lauric acid with L-glutamic acid. | google.com |
| N-(Benzenesulfonyl)-L-glutamic acid | Benzenesulfonyl | Condensation of benzenesulfonyl chloride with L-glutamic acid. | nih.gov |
Interaction with N-Acetylglutamate Synthase (NAGS)
N-Acetylglutamate synthase (NAGS) is a critical mitochondrial enzyme that catalyzes the formation of N-acetyl-L-glutamate (NAG) from L-glutamate and acetyl-CoA. wikipedia.orgnih.gov In mammals, NAG functions as an essential allosteric activator for carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting step of the urea cycle. nih.govnih.gov The specificity of NAGS for its substrates is a key determinant of its biological function.
Evaluation of Substrate Specificity and Acyl Acceptor Activity of Ester Analogs
Research into the substrate specificity of mammalian NAGS demonstrates a high degree of selectivity for L-glutamate. Studies have shown that the enzyme acetylates L-glutamate almost exclusively. While minor activity has been observed with some other amino acids like L-glutamine (5.0% of the activity with L-glutamate) and glycine (B1666218) (2.9%), most other amino acids show less than 1.0% activity. nih.gov
Crucially for the analysis of this compound, investigations into glutamate analogs have revealed that modifications to the carboxyl groups of glutamate severely diminish or abolish its ability to act as an acyl acceptor. Specifically, L-glutamate-monoethyl ester was found to have no activity as a substrate for NAGS. nih.gov This finding strongly suggests that esterification of the carboxyl groups prevents the molecule from binding effectively to the active site of the enzyme. Given that this compound is a diester, it is highly probable that it would not serve as a substrate for NAGS. The active site of NAGS is structured to recognize the two free carboxyl groups of L-glutamate for proper binding and catalysis. nih.gov
Table 1: Relative Acyl Acceptor Activity of Various Analogs with Mammalian N-Acetylglutamate Synthase (NAGS) This table is based on published data for related compounds to infer the likely activity of N-acetyl-L-glutamate ester derivatives.
| Substrate Analog | Relative Activity (%) | Reference |
|---|---|---|
| L-Glutamate | 100 | nih.gov |
| L-Glutamine | 5.0 | nih.gov |
| DL-α-aminoadipate | 5.2 | nih.gov |
| DL-α-aminopimelate | 4.0 | nih.gov |
| Glycine | 2.9 | nih.gov |
| L-Glutamate-monoethyl ester | 0 | nih.gov |
| This compound | Predicted to be 0 (Inactive) | Inferred from monoester data |
Assessment of Potential as Inhibitors or Modulators of NAGS Enzymatic Activity
While ester derivatives of L-glutamate are not expected to be substrates, they could potentially act as inhibitors or modulators of NAGS activity. Mammalian NAGS is known to be inhibited by its product, N-acetyl-L-glutamate, and its analogues. wikipedia.org Therefore, it is conceivable that this compound could act as a competitive or allosteric inhibitor by binding to the active site or a regulatory site on the enzyme.
However, the structural requirements for binding are stringent. The enzyme's activity is allosterically activated by L-arginine, a molecule with a distinct structure from NAG. nih.govnih.gov Inhibition of NAGS has also been observed with various short-chain acyl-CoAs, which compete with acetyl-CoA. nih.govresearchgate.net There is no specific data in the reviewed literature to suggest that N-acetyl-L-glutamate esters function as inhibitors. For a compound like this compound to act as an effective inhibitor, it would need to possess sufficient structural similarity to either the substrates (L-glutamate, acetyl-CoA) or the product (NAG) to bind with affinity to the enzyme. The bulky and electronically different ester groups may prevent such an interaction.
Enzymatic Hydrolysis and Metabolic Stability Investigations of this compound
As a diester, this compound would be expected to undergo hydrolysis by esterase enzymes present in various biological tissues. This process would cleave the ethyl and methyl ester bonds, releasing ethanol, methanol, and the parent compound, N-acetyl-L-glutamate.
In Vitro Studies of Esterase Activity and Stability in Biological Matrices (e.g., liver microsomes, cell lysates)
The metabolic stability of a compound is typically assessed by incubating it with metabolically active systems, such as liver microsomes or cell lysates, and measuring its rate of disappearance over time. springernature.comsrce.hr Liver microsomes are rich in phase I metabolic enzymes, including various esterases, although the highest concentration of many carboxylesterases is in the cytosol.
While no specific stability data exists for this compound, it can be hypothesized that it would be metabolized in these systems. The rate of hydrolysis would depend on its affinity for the active sites of the esterase enzymes present. In general, simple alkyl esters are readily hydrolyzed. The stability would likely be low in liver homogenates or cell lysates, which contain a broad range of esterases. Its stability in liver microsomes might be different, depending on which specific esterase enzymes are responsible for its hydrolysis and their subcellular location. Following the initial hydrolysis of the ester groups, the resulting N-acetyl-L-glutamate would be subject to further degradation by aminoacylase (B1246476) I to yield glutamate and acetate. wikipedia.org Studies on the parent compound, N-acetyl-L-glutamate, have shown it has an apparent half-life of about 14 minutes in the liver of fasted mice, indicating rapid turnover. nih.gov
Identification and Characterization of Esterase Enzymes Responsible for Hydrolysis
The human body contains a wide variety of esterase enzymes capable of hydrolyzing ester bonds. The most prominent of these are carboxylesterases (CES), which are abundant in the liver, intestine, and kidney. These enzymes have broad substrate specificities and are responsible for the metabolism of many ester-containing drugs and xenobiotics.
It is highly probable that carboxylesterases would be the primary enzymes responsible for the hydrolysis of the methyl and ethyl ester groups of this compound. Other classes of esterases, such as butyrylcholinesterase (BChE) or paraoxonases (PONs), could also potentially contribute, but they generally have more specific substrate preferences. Following the removal of the ester groups, the N-acetyl bond of the resulting N-acetyl-L-glutamate would be hydrolyzed by Aminoacylase I, an enzyme found in the liver and kidney that degrades N-acetylated amino acids. wikipedia.org
Renal Selective Metabolism Studies in Model Systems (e.g., rat kidney slices/homogenates)
The kidney is another major site of metabolic activity, possessing a variety of esterases and peptidases. Aminoacylase I, the enzyme that degrades N-acetyl-L-glutamate, is present in kidney cells. wikipedia.org Therefore, if this compound were to reach the kidneys, it would likely be hydrolyzed first by renal esterases to N-acetyl-L-glutamate, and then further metabolized to glutamate and acetate.
Studies have been conducted on N-acetyl-L-gamma-glutamyl prodrugs to achieve kidney-selective drug delivery. These prodrugs are designed to be taken up by renal transporters and then hydrolyzed by intracellular enzymes to release an active drug. While the structure of this compound is different, its potential for renal metabolism is clear. In a model system like rat kidney slices or homogenates, one would expect to observe the rapid disappearance of the parent diester and the appearance of N-acetyl-L-glutamate and subsequently L-glutamate. The rate of this metabolism would determine its potential for any kidney-specific effects.
Investigations with Carbamoyl Phosphate Synthetase I (CPSI) and its Regulatory Mechanisms
Carbamoyl Phosphate Synthetase I (CPSI) is the rate-limiting enzyme of the urea cycle, responsible for detoxifying ammonia (B1221849). Its activity is critically dependent on the allosteric activation by N-acetyl-L-glutamate (NAG). nih.govnih.gov Understanding how derivatives like this compound might interact with CPSI is crucial for predicting their metabolic influence.
Analysis of Allosteric Activation Properties of N-Acetyl-L-Glutamate Analogs
The activation of CPSI by NAG is highly specific, though various structural analogs have been studied to probe the requirements for this allosteric regulation. These studies provide a framework for understanding how esterification, as seen in this compound, might affect CPSI activation.
Key findings from structure-activity relationship studies indicate that modifications to the carboxyl and acetyl groups of NAG can significantly alter binding and activation. For instance, N-carbamyl-L-glutamate (NCG), a stable analog of NAG, can effectively activate CPSI, albeit with a lower affinity than the natural activator. uzh.chresearchgate.net This suggests that the core structure is amenable to certain modifications. While high concentrations of NAG itself can be inhibitory, other analogs like N-acetyl-L-aspartate can also activate the enzyme, but only at high concentrations, beyond which they also become inhibitory. nih.gov
The affinity of various analogs for CPSI varies, highlighting the precise structural requirements for effective activation. The table below summarizes the activity of selected NAG analogs on CPSI.
| Compound | Role | Affinity/Potency | Reference |
| N-acetyl-L-glutamate (NAG) | Essential Allosteric Activator | High affinity (Km ~0.15 mM) | nih.govresearchgate.net |
| N-carbamyl-L-glutamate (NCG) | Synthetic Activator | Lower affinity than NAG (Km ~2 mM) | uzh.chresearchgate.net |
| N-acetyl-L-aspartate | Weak Activator/Inhibitor | Requires high concentrations for activation | nih.gov |
| N-chloroacetyl-L-glutamate | Photoaffinity Label Analog | Used to identify binding site | nih.gov |
The esterification at both the 1- and 5-carboxyl positions in this compound would likely interfere with the crucial hydrogen bonding interactions required for binding to the allosteric site, potentially reducing or abolishing its ability to activate CPSI.
Detailed Mapping and Characterization of Binding Sites within CPSI
The binding site for NAG on CPSI has been identified within the C-terminal domain of the enzyme, which spans approximately the final 20 kilodaltons (kDa) of the protein. nih.gov This site is a distinct pocket lined by invariant amino acid residues. nih.govresearchgate.net
Photoaffinity labeling studies using the analog N-chloroacetyl-L-glutamate were instrumental in pinpointing this location. Further structural studies have revealed that the NAG binding pocket is situated between a central β-sheet and two α-helices. nih.gov The activator molecule binds in an extended conformation. Key interactions include:
The α-carboxyl and acetamido groups are tightly hydrogen-bonded within the pocket.
The terminal methyl group of the acetyl substituent is surrounded by hydrophobic residues.
The δ-carboxyl group is positioned at the entrance of the pocket. nih.gov
Mutations of the residues that interact with NAG have been shown to decrease the enzyme's affinity for its activator, confirming the functional significance of this mapped site. nih.govresearchgate.net The location of this allosteric site is conserved, showing similarity to the binding site for inosine (B1671953) monophosphate (IMP), an activator of E. coli CPS, but is distinct from the binding site for another bacterial activator, ornithine. nih.gov Given that both carboxyl groups in this compound are esterified, it is highly probable that its ability to form the necessary hydrogen bonds within this site would be significantly compromised.
Interactions with Other Glutamate- and N-Acetyl-Dependent Enzymes
The structural features of this compound suggest potential interactions with other enzymes that recognize N-acetylated amino acids or glutamate derivatives.
Studies on Glutamate Carboxypeptidase II (GCPII) with N-Acetyl-L-Aspartyl-L-glutamate Derivatives
Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-α-linked acidic dipeptidase (NAALADase), is a membrane-bound zinc metalloenzyme. jhu.edunih.gov Its primary function is to hydrolyze the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. nih.govmdpi.com Because of its role in modulating glutamate levels, GCPII is a therapeutic target for various neurological disorders. jhu.edupnas.org
Inhibitors of GCPII are often derivatives of NAAG or phosphonate-based glutamate analogs. nih.govnih.gov These inhibitors are designed to mimic the substrate and bind tightly to the enzyme's active site. For example, 2-(phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective GCPII inhibitor. pnas.org The development of orally available prodrugs of such inhibitors has been a key area of research to improve their therapeutic potential. jhu.edu
While this compound is not a direct analog of NAAG, its N-acetyl-L-glutamate core structure suggests it could be investigated as a potential, albeit likely weak, ligand or inhibitor for GCPII. However, potent inhibition typically requires specific chemical groups, such as phosphonates, that are absent in this molecule. nih.gov
Inhibition Studies with β-N-Acetylhexosaminidases Using N-Acetylglucosamine Thiazoline (B8809763) Analogs
β-N-Acetylhexosaminidases are glycoside hydrolases that cleave terminal N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine residues from various glycoconjugates. mdpi.com These enzymes are classified into families GH20 and GH84 based on sequence similarities. rsc.org Inhibitors of these enzymes are valuable tools for studying their physiological roles and as potential therapeutics. ovid.com
A prominent class of inhibitors for these enzymes are N-acetylglucosamine thiazoline (NAG-thiazoline) derivatives. nih.govnih.govresearchgate.net NAG-thiazoline is a stable transition-state analog that acts as a strong competitive inhibitor of both GH20 and GH84 family enzymes. rsc.orgsfu.ca Researchers have synthesized numerous derivatives of NAG-thiazoline to enhance potency and selectivity. For example, modifying the N-acyl group or introducing bulky substituents on the thiazoline ring can dramatically alter inhibitory activity and selectivity between the enzyme families. rsc.orgnih.gov
The table below presents inhibitory data for NAG-thiazoline and a derivative against a specific β-acetylglucosaminidase.
| Inhibitor | Target Enzyme | Ki Value (µM) | Reference |
| NAG-thiazoline (NGT) | OfHex1 | ~78 | nih.gov |
| NMAGT (a derivative with a bulky substituent) | OfHex1 | 0.13 | nih.gov |
While this compound is structurally distinct from NAG-thiazoline, these studies highlight a broader principle: enzymes recognizing an N-acetylated moiety can be targeted by analogs. This suggests a remote possibility of interaction with β-N-acetylhexosaminidases, though significant inhibition is unlikely without the specific thiazoline ring structure that mimics the transition state.
Exploration of Inhibitory Properties against Glutamine-Utilizing Enzymes
Glutamine-utilizing enzymes, particularly glutamine amidotransferases (GATs), are a class of enzymes that catalyze the transfer of the amide nitrogen from glutamine to an acceptor molecule. wikipedia.org These enzymes are crucial for the biosynthesis of nucleotides, amino acids, and glycoproteins. nih.gov Many cancer cells exhibit a strong dependence on glutamine metabolism, making enzymes like glutaminase (B10826351) (which converts glutamine to glutamate) attractive therapeutic targets. semanticscholar.orgnih.gov
Inhibitors of these enzymes are often glutamine analogs that act as competitive inhibitors. nih.gov For example, 6-diazo-5-oxo-L-norleucine (L-DON) and azaserine (B1665924) are classic glutamine antagonists that irreversibly inhibit a broad spectrum of glutamine-utilizing enzymes. nih.gov More specific, allosteric inhibitors of glutaminase, such as the BPTES class of compounds, have also been developed. semanticscholar.org
Studies have also explored Nγ-alkyl derivatives of L-glutamine as potential inhibitors. researchgate.net Given that this compound is a derivative of glutamate, it could theoretically be explored for inhibitory activity against glutamine-utilizing enzymes. However, its structure lacks the free γ-amide group of glutamine that is essential for the catalytic mechanism of GATs, making it an unlikely candidate for potent inhibition of this enzyme class. wikipedia.org
Overview of 5 Ethyl 1 Methyl N Acetyl L Glutamate As a Model Compound for Academic Inquiry
5-Ethyl 1-methyl N-acetyl-L-glutamate is a specific diester derivative of N-acetyl-L-glutamate. nih.gov In this compound, the α-carboxyl group (at position 1) is converted to a methyl ester, and the γ-carboxyl group (at position 5) is converted to an ethyl ester.
As a model compound, it embodies the design principles discussed previously. Its synthesis provides a tool for researchers to investigate systems involving N-acetyl-L-glutamate with high precision. By neutralizing both carboxyl groups and introducing different alkyl groups, this molecule can be used to:
Probe the binding site of N-acetylglutamate synthase (NAGS) or the allosteric site of Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPSI) to determine the necessity of negatively charged carboxylates for binding and/or activation.
Study the transport of N-acetyl-L-glutamate or similar molecules across biological membranes, as its increased lipophilicity may alter its transport characteristics.
Serve as a protected form of N-acetyl-L-glutamate in chemical synthesis protocols.
The specific combination of a methyl and an ethyl ester allows for fine-tuning the steric and electronic properties of the molecule for specific research questions in the field of metabolic regulation and enzymology.
Structure Activity Relationship Sar Profiling of N Acetyl L Glutamate Ester Derivatives
Elucidation of Molecular Determinants Governing Biological Activity
The interaction of NAG and its analogs with enzymes like NAGS is governed by precise structural requirements. nih.gov Key determinants include the presence of free carboxyl groups and the specific stereochemistry of the glutamate (B1630785) backbone, which together ensure proper orientation and binding within the enzyme's active site. nih.govnih.gov
The conversion of the carboxyl groups of N-acetyl-L-glutamate to esters, as seen in 5-Ethyl 1-methyl N-acetyl-L-glutamate, has a profound and detrimental impact on its recognition by N-acetylglutamate synthase (NAGS). NAGS catalyzes the formation of NAG from L-glutamate and acetyl-CoA. wikipedia.org Research into the substrate specificity of mammalian NAGS has demonstrated that the enzyme is highly selective for L-glutamate with its free carboxyl groups. nih.gov
Specifically, studies have shown that no enzymatic activity is detected when L-glutamate-monoethyl ester is used as a substrate. nih.gov This finding indicates that the modification of even one of the carboxyl groups is sufficient to prevent the molecule from being recognized and utilized by NAGS. The active site of the enzyme is tailored to bind the negatively charged carboxylate moieties of L-glutamate, which are crucial for proper positioning and the subsequent catalytic transfer of the acetyl group from acetyl-CoA. nih.gov Esterification neutralizes this negative charge and introduces steric bulk, preventing the molecule from fitting correctly into the active site. Consequently, diester derivatives such as this compound are not expected to be substrates for NAGS, rendering them biologically inert in the context of NAG synthesis.
Enzymatic reactions are characterized by a high degree of stereospecificity, and the synthesis and activity of NAG are no exceptions. The enzymes involved in its metabolism are configured to recognize the specific L-enantiomer of glutamate. Mammalian NAGS almost exclusively acetylates L-glutamate, showing little to no activity with other amino acids. nih.gov
The precise three-dimensional arrangement of the α-amino group, the α-carboxyl group, and the side chain of L-glutamate is critical for its interaction with the NAGS active site. nih.gov This specific configuration allows for multiple points of contact, ensuring high-affinity binding and optimal orientation for the acetyl-transfer reaction. Any deviation from this L-stereochemistry would disrupt these interactions, leading to a loss of biological activity. Therefore, for any derivative, including esterified forms like this compound, maintaining the L-configuration of the glutamate backbone is a fundamental prerequisite for potential enzymatic interaction, even though, as established, esterification of the carboxyl groups already prevents such interactions with NAGS. nih.gov
Systematic Derivatization and Functional Screening Approaches
To explore the chemical space around N-acetyl-L-glutamate, researchers employ systematic derivatization. This involves modifying specific parts of the molecule—such as the length of an ester's alkyl chain or the nature of the N-acyl substituent—to probe how these changes affect enzymatic kinetics and binding affinity.
As established by the complete lack of activity of L-glutamate-monoethyl ester with NAGS, the introduction of even a small ethyl group on a carboxyl moiety creates sufficient steric hindrance to abolish enzymatic recognition. nih.gov This suggests that the binding pocket for the glutamate substrate in NAGS is exceptionally constrained and specifically adapted for a free carboxylate.
While systematic studies varying the alkyl chain length (e.g., methyl, ethyl, propyl) of glutamate esters have not been extensively reported due to this initial inactivity, the principle of steric hindrance provides a clear predictive framework. Increasing the length and bulk of the alkyl chain would further exacerbate the steric clash with the enzyme's active site. This would prevent the necessary close association between the substrate and the catalytic residues of the enzyme. Therefore, it can be concluded that increasing the alkyl chain length on the carboxyl groups of N-acetyl-L-glutamate would not restore but rather reinforce the lack of enzymatic activity.
In contrast to the inactivity of carboxyl-esterified derivatives, modifications to the N-acyl group of glutamate have been shown to significantly influence interactions with NAGS. While acetyl-CoA is the natural substrate, other short-chain acyl-CoAs can compete with it, acting as inhibitors or alternative substrates for NAGS. researchgate.net
Studies have demonstrated that propionyl-CoA and butyryl-CoA are potent inhibitors of NAG formation. researchgate.net These molecules, differing from acetyl-CoA only by the length of their acyl chain (three and four carbons, respectively, compared to two), can occupy the active site and either block the binding of acetyl-CoA or be transferred to L-glutamate to form alternative products like N-propionylglutamate and N-butyrylglutamate. researchgate.net The inhibitory potential tends to vary with the structure of the acyl group, with branched-chain acyl-CoAs showing less pronounced inhibition. researchgate.net This demonstrates that while the N-acyl binding site allows some flexibility, it is a critical determinant of both binding affinity and catalytic efficacy.
| Acyl-CoA Derivative | Chain Type | Inhibitory Potency |
|---|---|---|
| Propionyl-CoA | Monocarboxylic | Most Powerful |
| Butyryl-CoA | Monocarboxylic | Most Powerful |
| Isovaleryl-CoA | Branched-chain | Less Pronounced |
| 3-Methylcrotonyl-CoA | Branched-chain | Less Pronounced |
| Isobutyryl-CoA | Branched-chain | Less Pronounced |
| Methylmalonyl-CoA | Dicarboxylic | Least Inhibitory |
| Succinyl-CoA | Dicarboxylic | Least Inhibitory |
| Glutaryl-CoA | Dicarboxylic | Least Inhibitory |
Data derived from a study on the effect of various acyl-CoAs on NAGS activity. researchgate.net
Comparative Analysis with Established N-Acetyl-L-Glutamate Analogs and Inhibitors
The functional consequences of esterifying the carboxyl groups of N-acetyl-L-glutamate are best understood by comparing these derivatives to well-characterized analogs and inhibitors. The most notable analog is N-carbamylglutamate (NCG), a stable and effective activator of CPS1. nih.govnih.gov
NCG is structurally similar to NAG but is resistant to hydrolysis by acylases in the body. nih.gov Crucially, NCG bypasses the need for NAGS altogether by directly activating CPS1, the first enzyme of the urea (B33335) cycle. researchgate.netnih.gov This makes NCG an effective therapeutic agent in cases of NAGS deficiency, where the production of endogenous NAG is impaired. nih.gov In stark contrast, an esterified derivative like this compound would be ineffective in this role. It cannot be synthesized by NAGS, and its modified carboxyl groups would likely prevent it from effectively activating CPS1, which also relies on the specific structure of NAG for allosteric activation.
Advanced Analytical Characterization and Computational Modeling of 5 Ethyl 1 Methyl N Acetyl L Glutamate
Spectroscopic Analyses for Conformation and Bonding Elucidation (e.g., Vibrational Spectroscopy)
For 5-Ethyl 1-methyl N-acetyl-L-glutamate, characteristic vibrational modes would be expected for the N-H and C=O stretching of the amide group (Amide I and Amide II bands), the C=O stretching of the methyl and ethyl ester groups, and various C-H, C-N, and C-C stretching and bending vibrations. nih.gov The precise frequencies of these modes offer a detailed fingerprint of the molecule's structure. For instance, the formation of intramolecular hydrogen bonds, a common feature in N-acetylated amino acids, can be inferred from shifts in the N-H and C=O stretching frequencies. nih.gov
To achieve a definitive assignment of vibrational modes and a deeper understanding of the conformational landscape, experimental spectroscopic data are correlated with theoretical predictions from quantum chemical calculations, primarily Density Functional Theory (DFT). researchgate.netnih.gov DFT simulations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can compute the energy-minimized geometry and the harmonic vibrational frequencies of the molecule in a gaseous state or with solvent effects approximated. nih.gov
This combined experimental-theoretical approach has been successfully applied to N-acetyl-L-glutamate and N-acetyl-L-aspartate, providing detailed assignments of their fundamental vibrational modes. researchgate.net For this compound, DFT calculations would be used to predict the vibrational spectra for its various possible conformers. By comparing the calculated spectra with the experimental FTIR and Raman data, the dominant conformations in the solid state or in solution can be identified. icm.edu.pl Calculated potential energy distributions (PED) further aid in assigning spectral bands to specific atomic motions, resolving ambiguities in complex spectral regions. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound Based on DFT Analysis of Related Compounds
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference Compounds |
|---|---|---|---|
| Amide | N-H stretch | 3250 - 3400 | N-acetyl-L-alanine, N-acetylglycine nih.govnih.gov |
| Amide I | C=O stretch | 1640 - 1680 | N-acetyl-L-glutamate researchgate.net |
| Amide II | N-H bend, C-N stretch | 1530 - 1570 | N-acetyl-L-glutamate researchgate.net |
| Methyl Ester | C=O stretch | 1735 - 1750 | General esters |
| Ethyl Ester | C=O stretch | 1730 - 1745 | General esters |
| Acetyl Group | C=O stretch | ~1710 | N-acetyl-L-alanine nih.gov |
| Alkyl Chains | C-H stretch | 2850 - 3000 | General organic compounds |
Chromatographic and Mass Spectrometric Method Development for Quantification
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for the sensitive and specific quantification of amino acid derivatives in complex samples. nih.govnih.gov Developing such a method for this compound would involve optimizing several key parameters, including sample extraction, chromatographic separation, and mass spectrometric detection.
The typical approach would utilize reversed-phase chromatography, likely with a C18 column, to separate the analyte from other matrix components based on its moderate polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to improve ionization, would be employed. nih.gov
Mass spectrometric detection would be performed using an electrospray ionization (ESI) source, likely in positive ion mode, followed by a triple quadrupole mass analyzer. For high selectivity and sensitivity, the instrument would be operated in Multiple Reaction Monitoring (MRM) mode. nih.govsemanticscholar.org This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting one or more specific product ions in the third quadrupole. This process minimizes interference from co-eluting compounds. researchgate.net
To quantify this compound in complex biological matrices such as plasma, cerebrospinal fluid (CSF), or tissue homogenates, a robust and validated assay is essential. nih.govwur.nl The development process begins with an efficient sample preparation method, commonly protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove insoluble material. nih.gov
A stable isotope-labeled internal standard (SIL-IS), such as 5-Ethyl 1-methyl N-acetyl-L-[¹³C₅,¹⁵N]glutamate, would be added at the beginning of the sample preparation process. The SIL-IS co-elutes with the analyte but is distinguished by its higher mass, allowing it to correct for variations in sample recovery and matrix-induced ionization suppression or enhancement.
Method validation would be conducted according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection of analytes at picomolar to nanomolar concentrations, making such assays suitable for detailed pharmacokinetic and metabolic studies. wur.nl
Table 2: Proposed LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Condition/Value | Purpose |
|---|---|---|
| Chromatography | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) | Separation of analyte from matrix components. |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | Elution of the analyte. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of gas-phase ions. |
| Precursor Ion [M+H]⁺ | m/z 248.1 | Molecular ion of the analyte. |
| Product Ion 1 | m/z 202.1 | Fragment corresponding to loss of ethanol (B145695) [M+H - 46]⁺. |
| Product Ion 2 | m/z 186.1 | Fragment corresponding to loss of both methanol (B129727) and C=O [M+H - 32 - 28]⁺. |
| Internal Standard | Stable isotope-labeled analogue (e.g., ¹³C₅,¹⁵N) | Accurate quantification by correcting for matrix effects and variability. |
In Silico Approaches for Molecular and Enzymatic Understanding
Computational chemistry provides indispensable tools for understanding the molecular properties and biological interactions of compounds like this compound at an atomic level. nih.gov These in silico methods can predict molecular conformations, electronic properties, and binding affinities with biological targets, guiding further experimental research.
The biological activity of a molecule is intimately linked to its three-dimensional shape. DFT calculations are a cornerstone of conformational analysis, used to explore the potential energy surface of a molecule and identify its stable, low-energy conformers. conicet.gov.areurjchem.com For a flexible molecule like this compound, with several rotatable bonds, a systematic conformational search is necessary.
Studies on similar molecules, such as N-acetyl-L-glutamate-N-methylamide, have revealed a complex conformational landscape with numerous stable structures stabilized by intricate networks of intramolecular hydrogen bonds. researchgate.netresearchgate.net A similar DFT-based analysis for this compound would involve rotating the key dihedral angles (φ, ψ, χ1, χ2, etc.) to generate a comprehensive set of starting geometries, which are then optimized to find local energy minima. The relative energies and Boltzmann populations of these conformers can then be calculated to predict the most likely shapes of the molecule in different environments. conicet.gov.ar
To understand how this compound might interact with biological targets, such as enzymes involved in glutamate (B1630785) metabolism (e.g., N-acetylglutamate kinase, glutamate carboxypeptidase II) or glutamate receptors, molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.netnih.gov A docking study would place various conformers of this compound into the crystal structure of a target protein. A scoring function then estimates the binding affinity, and the resulting poses reveal key interactions, such as hydrogen bonds, and electrostatic or hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-enzyme complex over time, typically on the nanosecond to microsecond timescale. sci-hub.boxnih.gov Starting from a docked pose, an MD simulation calculates the atomic motions based on a force field, revealing the stability of the binding mode, the flexibility of the ligand and protein, and the role of solvent molecules. researchgate.netrsc.org These simulations can elucidate the mechanism of enzyme inhibition or activation and provide quantitative estimates of binding free energy, offering critical insights for the rational design of more potent and selective molecules. nih.gov
Table 3: Summary of In Silico Approaches and Their Application
| Technique | Objective | Key Information Obtained | Potential Target Enzymes/Receptors |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidate the conformational landscape. | Stable conformer geometries, relative energies, vibrational frequencies, electronic properties. | Not applicable (molecular property calculation). |
| Molecular Docking | Predict the binding mode and affinity to a biological target. | Binding pose, interaction types (H-bonds, etc.), binding energy score. | N-Acetylglutamate Synthase (NAGS), Glutamate Carboxypeptidase II (GCPII), AMPA/NMDA Receptors. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Analyze the dynamic behavior and stability of the ligand-protein complex. | Binding stability, conformational changes, solvent effects, binding free energy. | N-Acetylglutamate Synthase (NAGS), Glutamate Receptors. nih.govnih.gov |
Predictive Modeling of Metabolic Transformation Pathways
The prediction of a xenobiotic's metabolic fate is a critical component of modern chemical and pharmaceutical research, enabling an early assessment of potential bioactivation or detoxification routes. nih.gov Computational, or in silico, models have become indispensable tools for this purpose, offering rapid and resource-efficient alternatives to extensive experimental studies. tandfonline.comopenaccesspub.org These models utilize a variety of approaches, including knowledge-based expert systems, machine learning algorithms, and quantum mechanical simulations, to predict the metabolic transformation of a parent compound into its various metabolites. nih.govoup.com
For this compound, predictive modeling suggests several plausible metabolic pathways based on its chemical structure, which features two ester linkages and an amide bond, all of which are recognized substrates for major enzyme families. The primary predicted transformations involve Phase I hydrolysis and oxidation reactions, followed by potential Phase II conjugation.
Predicted Phase I Metabolic Pathways
Phase I reactions are predicted to be the principal metabolic routes for this compound, primarily involving hydrolysis and oxidation. q-bio.org
Hydrolytic Pathways: The presence of ethyl and methyl ester groups makes the compound highly susceptible to hydrolysis by carboxylesterases, which are abundant in the liver and other tissues. Similarly, the N-acetyl group can be cleaved by amidases. Rule-based predictive systems, which contain biotransformation rules for common functional groups, would readily identify these linkages as primary sites of metabolism. oup.com The predicted hydrolytic events are:
De-esterification at the 5-position: Cleavage of the ethyl ester to yield 1-methyl N-acetyl-L-glutamate and ethanol.
De-esterification at the 1-position: Cleavage of the methyl ester to yield 5-ethyl N-acetyl-L-glutamate and methanol.
De-acetylation: Hydrolysis of the amide bond to produce 5-ethyl 1-methyl L-glutamate.
Sequential hydrolysis events are also highly probable, leading to the formation of N-acetyl-L-glutamate and subsequently L-glutamic acid.
Oxidative Pathways: Cytochrome P450 (CYP) enzymes are the primary catalysts of Phase I oxidative metabolism. nih.govacs.org Predictive models for Sites of Metabolism (SoM) analyze the molecule to identify atoms most susceptible to enzymatic attack. nih.gov These predictions are based on factors like the reactivity of C-H bonds, steric accessibility to the enzyme's active site, and electronic properties. moldiscovery.com For this compound, SoM predictors would likely highlight the following positions for hydroxylation:
The methylene (B1212753) (-CH2-) group of the ethyl ester.
Various positions on the glutamic acid carbon backbone.
Predicted Phase II Metabolic Pathways
Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules to facilitate excretion. q-bio.org If Phase I oxidation introduces a hydroxyl group onto the molecule, this new functional group becomes a prime substrate for conjugation reactions such as glucuronidation (via UDP-glucuronosyltransferases, UGTs) or sulfation (via sulfotransferases, SULTs). Furthermore, the carboxyl groups exposed after ester hydrolysis could potentially undergo conjugation, although this is a less common pathway for xenobiotics.
The table below summarizes the primary predicted metabolic transformations for this compound based on computational modeling.
Table 1: Predicted Metabolic Transformations of this compound
| Reaction Type | Predicted Metabolite | Probable Enzyme Class | Metabolic Phase |
|---|---|---|---|
| Ethyl Ester Hydrolysis | 1-methyl N-acetyl-L-glutamate | Carboxylesterases | Phase I |
| Methyl Ester Hydrolysis | 5-ethyl N-acetyl-L-glutamate | Carboxylesterases | Phase I |
| N-deacetylation | 5-ethyl 1-methyl L-glutamate | Amidases / Acylases | Phase I |
| Hydroxylation | Hydroxylated derivatives of the parent compound or its metabolites | Cytochrome P450 (CYP) enzymes | Phase I |
Overview of In Silico Metabolic Prediction Tools
A variety of computational tools are available to generate these predictions. They differ in their underlying methodology, with some employing expert-defined rules and others using data-driven machine learning approaches. tandfonline.comnih.gov
Table 2: Examples of In Silico Tools for Metabolism Prediction
| Software/Tool | Primary Methodology | Key Predictive Capability |
|---|---|---|
| BioTransformer | Knowledge-based (rules) and Machine Learning | Predicts biotransformations by various enzyme systems (CYP450, Phase II, gut microbiota). biotransformer.ca |
| MetaSite | 3D-based, pseudo-docking approach | Identifies Sites of Metabolism for CYP and FMO enzymes. moldiscovery.com |
| Meteor Nexus | Knowledge-based expert system | Predicts metabolites based on a comprehensive library of metabolic transformations. youtube.com |
| Pathway Tools | Database-driven | Predicts metabolic pathways based on annotated genomes and a reference pathway database. sri.com |
These predictive models provide a foundational framework for understanding the likely metabolic fate of this compound. By anticipating the formation of key metabolites such as hydrolyzed acids and oxidized derivatives, these computational approaches guide further analytical investigation and help characterize the compound's complete biotransformation profile.
Prospective Applications As Chemical Probes and Research Tools
Development as Probes for Investigating Amino Acid Metabolism and Enzyme Mechanisms
The central role of N-acetyl-L-glutamate (NAG) in amino acid metabolism, particularly in the urea (B33335) cycle and arginine biosynthesis, makes its derivatives valuable potential probes. nih.gov
N-acetylglutamate synthase (NAGS) is the enzyme responsible for the synthesis of NAG from glutamate (B1630785) and acetyl-CoA. wikipedia.org The catalytic mechanism of NAGS is a subject of ongoing research. A diester derivative like 5-Ethyl 1-methyl N-acetyl-L-glutamate would not be a direct substrate for NAGS. However, if it can enter cells and be hydrolyzed to NAG, it could be used to study the downstream effects of NAG accumulation on NAGS activity through feedback regulation.
Furthermore, the study of how NAGS interacts with its product, NAG, is crucial for understanding its regulation. While this specific diester is not the natural product, its structural similarity could hypothetically be exploited in competitive binding assays, although no such studies have been reported.
Table 1: Hypothetical Parameters for Investigating NAGS Mechanisms
| Parameter | Potential Application of this compound | Rationale |
| Feedback Inhibition/Activation | Intracellular delivery of NAG to study allosteric regulation of NAGS. | Ester groups may facilitate cell entry, followed by intracellular hydrolysis to release NAG. |
| Active Site Mapping | Competitive binding studies against the natural substrate or product. | Structural analogy to NAG could inform on binding pocket characteristics. |
The presence of two different ester groups, a methyl ester at the 1-position and an ethyl ester at the 5-position, makes this compound a potentially interesting substrate for studying the specificity of intracellular esterases. Different classes of esterases may exhibit preferences for cleaving the methyl versus the ethyl ester, or the α- versus the γ-carboxyl ester.
By incubating this compound with cell lysates or purified esterases and analyzing the hydrolysis products (the mono-ester intermediates and fully hydrolyzed NAG) over time, researchers could characterize the kinetic parameters of different esterases. This could provide insights into the substrate specificity of various esterase families within different cellular compartments or tissues.
Table 2: Potential Products of Esterase-mediated Hydrolysis
| Enzyme | Potential Product(s) | Information Gained |
| Esterase A (hypothetical) | 1-methyl N-acetyl-L-glutamate + Ethanol (B145695) | Specificity for the 5-ethyl ester. |
| Esterase B (hypothetical) | 5-ethyl N-acetyl-L-glutamate + Methanol (B129727) | Specificity for the 1-methyl ester. |
| Non-specific Esterases | N-acetyl-L-glutamate + Methanol + Ethanol | Broad substrate tolerance. |
Utility in In Vitro Biochemical Assay Development
In the context of in vitro assays, this compound could be used to develop novel assays for esterase activity. For instance, a coupled enzyme assay could be designed where the release of methanol or ethanol is linked to a detectable signal (e.g., through alcohol oxidase/peroxidase). Such an assay would be dependent on the availability of highly specific alcohol dehydrogenases or oxidases to differentiate between the two released alcohols.
This compound could also serve as a control substrate in high-throughput screening for esterase inhibitors. The development of such assays would first require the chemical synthesis of this compound and its hydrolysis products to serve as standards for calibration and validation.
Contribution to Understanding Analog Biodistribution and Transport in Preclinical Models (e.g., isolated tissue studies)
The potential for enhanced cellular uptake due to increased lipophilicity is a key theoretical advantage of esterified derivatives of metabolites. nih.gov Studies with isolated tissues or perfused organs could utilize a radiolabeled version of this compound to investigate its transport, cellular uptake, and subsequent metabolism.
By tracing the distribution of the radiolabel in different tissue compartments and analyzing the metabolic products, researchers could gain insights into:
The efficiency of transport across cell membranes.
The rate and specificity of intracellular esterase activity.
The subsequent metabolic fate of the delivered N-acetyl-L-glutamate.
Such studies would be foundational for any potential therapeutic application of N-acetyl-L-glutamate prodrugs designed for enhanced delivery.
Future Directions in Research on N Acetyl L Glutamate Diesters
Design and Synthesis of Next-Generation N-Acetyl-L-Glutamate Diester Derivatives with Tailored Bioactivity
The rational design of next-generation analogs would be the foundational step in exploring the therapeutic potential of N-acetyl-L-glutamate diesters. Starting with the 5-Ethyl 1-methyl N-acetyl-L-glutamate scaffold, a library of derivatives could be synthesized to probe structure-activity relationships (SAR). The synthetic strategy would likely involve selective esterification of the α- and γ-carboxylic acid groups of N-acetyl-L-glutamic acid. frontiersin.org
Key modifications could include:
Varying the Ester Groups: Replacing the methyl and ethyl groups with a diverse range of alkyl and aryl moieties to modulate properties such as lipophilicity, steric hindrance, and susceptibility to enzymatic cleavage by esterases.
Modifying the N-acetyl Group: Altering the acyl group could influence the molecule's interaction with target proteins and its metabolic stability.
Introducing Functional Groups: Incorporating halogens, hydroxyl groups, or other functionalities onto the ester chains or the glutamate (B1630785) backbone could create new interaction points with biological targets.
The goal of this synthetic effort would be to create compounds with tailored bioactivity, such as enhanced cell permeability, increased target specificity, or controlled release of N-acetyl-L-glutamate or glutamate within specific cellular compartments.
Comprehensive Enzymatic Profiling and Kinetic Characterization of Novel Analogs
To understand how novel N-acetyl-L-glutamate diesters would behave in a biological system, it is crucial to perform comprehensive enzymatic profiling. These diesters are potential substrates for a variety of enzymes, primarily hydrolases like esterases and peptidases, such as glutamate carboxypeptidase II (GCPII), which hydrolyzes the related compound N-acetylaspartylglutamate (NAAG). nih.govresearchgate.net
The kinetic parameters (K_m, V_max, and k_cat) for the hydrolysis of each new analog by these enzymes would need to be determined. This characterization would reveal the rate at which the parent compound is metabolized and N-acetyl-L-glutamate is released. An analog designed to be a slow-release prodrug, for instance, would ideally exhibit a lower k_cat value with common serum esterases.
Table 1: Illustrative Kinetic Data for Hypothetical Diester Analogs with a Target Esterase This table presents hypothetical data for illustrative purposes to show how results would be displayed.
| Compound ID | Ester Modification (R1, R5) | K_m (µM) | V_max (µmol/min/mg) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Ref-01 | Methyl, Ethyl | 150 | 25.0 | 1.2 x 10⁵ |
| Exp-02 | Isopropyl, Ethyl | 220 | 18.5 | 6.0 x 10⁴ |
| Exp-03 | Methyl, Benzyl (B1604629) | 85 | 35.2 | 2.9 x 10⁵ |
This data would be essential for selecting candidates with desirable metabolic stability and pharmacokinetic profiles for further development.
Integration of Multi-Omics Data for Systems-Level Understanding of Metabolic Interventions
The introduction of a novel metabolic compound like this compound could have wide-ranging effects on cellular physiology. A systems biology approach using multi-omics technologies would be indispensable for a holistic understanding of these effects. mdpi.com
Metabolomics: Untargeted metabolomic profiling would identify changes in the levels of endogenous metabolites following treatment with the diester analog. This could reveal which metabolic pathways are most affected, such as the urea (B33335) cycle, amino acid metabolism, or the TCA cycle. nih.govnih.gov
Proteomics: Quantitative proteomics would uncover changes in protein expression, potentially identifying the specific enzymes and transporters that interact with the compound or are regulated in response to its metabolic products. researchgate.net
Transcriptomics: Analyzing changes in gene expression at the mRNA level would provide insights into the cellular signaling pathways and transcriptional regulatory networks that are activated or repressed by the compound.
Integrating these datasets would allow researchers to build comprehensive models of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity. researchgate.netresearchgate.net
Development of Advanced Computational Models for Enhanced Predictive Biology
Computational modeling serves as a powerful tool to accelerate the drug discovery process by predicting the properties of novel compounds before their synthesis. nih.gov For N-acetyl-L-glutamate diester analogs, several computational approaches would be valuable. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the synthesized diesters with their observed biological activities. This would enable the prediction of the potency and selectivity of new, unsynthesized analogs.
Molecular Docking: Docking simulations could predict how different diester derivatives bind to the active sites of relevant enzymes, such as esterases or glutamate receptors. chemrxiv.org These predictions can guide the design of analogs with improved affinity and specificity for a desired target.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding and the conformational changes induced by the ligand.
Table 2: Illustrative Molecular Docking Scores for Hypothetical Analogs Against a Target Protein This table presents hypothetical data for illustrative purposes.
| Compound ID | Ester Modification (R1, R5) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Ref-01 | Methyl, Ethyl | -6.8 | Ser122, Trp210, His340 |
| Exp-02 | Isopropyl, Ethyl | -6.5 | Ser122, Tyr150 |
| Exp-03 | Methyl, Benzyl | -8.2 | Trp210, Phe288, His340 |
These computational tools would streamline the design-synthesis-test cycle, making the search for optimized lead compounds more efficient.
Exploration of Stereoisomeric Effects on Biological Activity for N-Acetyl-L-Glutamate Ester Analogs
Biological systems are inherently chiral, and the stereochemistry of a molecule often plays a critical role in its activity. The parent scaffold is derived from N-acetyl-L-glutamate, implying that its interactions with enzymes and receptors will be stereoselective.
Future research must involve the synthesis and evaluation of different stereoisomers of the lead compounds. This would include:
The D-glutamate analog: Synthesizing the diester from N-acetyl-D-glutamate would be crucial to determine if the biological effects are specific to the natural L-isomer. It is common for the D-isomer of a compound to be inactive or have a different activity profile. nih.gov
Diastereomers: If chiral centers are introduced in the ester side chains, the individual diastereomers would need to be separated and tested independently, as they can have markedly different pharmacological properties.
A thorough investigation of stereoisomeric effects is essential for understanding the precise molecular interactions underlying the compound's bioactivity and for developing a highly selective therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for 5-Ethyl 1-methyl N-acetyl-L-glutamate, and what factors influence yield and purity?
The synthesis involves a multi-step process starting with L-glutamate. Key steps include amino and carboxyl group protection, alkylation for ethyl/methyl group introduction, and acetylation. Reagents like acetic anhydride, ethyl iodide, and methyl iodide are used under reflux conditions. Yield optimization requires precise control of reaction time, temperature, and stoichiometry. Purification via chromatography or recrystallization enhances purity . Industrial methods use continuous flow reactors and automated systems, but lab-scale synthesis prioritizes batch processes with manual monitoring .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard. NMR confirms structural integrity (e.g., ethyl/methyl group presence via H and C signals), while HPLC (≥95% purity) ensures product homogeneity. Mass spectrometry (MS) validates molecular weight (231.25 g/mol) and fragmentation patterns. For quantification, UV-Vis spectroscopy at 210–220 nm detects carboxylate groups .
Q. What metabolic pathways involve this compound, and how can these be experimentally traced?
The compound acts as a substrate in amino acid metabolism, particularly in glutamate-derived pathways. Isotopic labeling (e.g., C or N) tracks incorporation into intermediates like N-acetyl-L-glutamate 5-semialdehyde. Enzyme assays (e.g., with carbamoyl phosphate synthetase) measure activation kinetics. Metabolomic profiling via LC-MS/MS identifies downstream products in cell lysates or biofluids .
Advanced Research Questions
Q. How does the structural modification of this compound influence its interaction with metabolic enzymes compared to N-acetyl-L-glutamate?
The ethyl and methyl groups enhance lipophilicity, potentially altering binding affinity to enzymes like N-acetyl-L-glutamate synthase (NAGS). Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding differences. Mutagenesis of enzyme active sites (e.g., CPS1’s NAG-binding domain) reveals steric or electronic effects of substituents. Molecular dynamics simulations predict conformational changes upon binding .
Q. How can researchers resolve contradictions in data regarding the compound’s role in neurotransmitter synthesis pathways?
Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Standardized protocols for in vitro assays (e.g., glutamate decarboxylase activity) and orthogonal validation (e.g., siRNA knockdown in neuronal cell lines) improve reproducibility. Data normalization to internal controls (e.g., housekeeping genes) and meta-analysis of cross-study datasets clarify trends .
Q. What strategies optimize this compound’s stability in aqueous solutions for in vivo studies?
Stability challenges include hydrolysis of ester groups. Strategies:
- pH control : Buffers (pH 6–7) minimize degradation.
- Formulation : Use cyclodextrins or liposomes to encapsulate the compound.
- Temperature : Store solutions at 4°C for short-term use.
- Additives : Antioxidants (e.g., ascorbic acid) prevent oxidation. Validate stability via accelerated degradation studies (40°C/75% RH) and HPLC monitoring .
Q. How do ethyl and methyl substitutions impact the compound’s membrane permeability and cellular uptake?
Increased lipophilicity (logP ~1.2) enhances passive diffusion across lipid bilayers. Quantify uptake using fluorescent analogs (e.g., BODIPY-labeled derivatives) in cell cultures. Compare permeability coefficients (Papp) via Caco-2 monolayer assays. Computational models (e.g., QSAR) correlate substituent effects with transport efficiency .
Methodological Considerations
- Experimental Design : For enzyme kinetics, use Michaelis-Menten models with varying substrate concentrations (0.1–10 mM) and measure initial rates. Include negative controls (e.g., heat-inactivated enzymes) .
- Data Contradictions : Address variability by triplicate experiments, blinded analysis, and cross-lab validation. Use statistical tools (ANOVA, t-tests) to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
